Synthetic Yield Advantage via 1,1-Dimetalloalkane Olefination of Ketones
The synthesis of (E)-3-Methyldec-3-ene via the Ti-catalyzed reaction of (E)-1-heptenyl-diisobutylalane with butanone proceeds with a reproducible isolated yield of 62% [1]. This method, using a 1,1-dimetalloalkane intermediate, offers a defined stereochemical outcome for the internal double bond. While direct comparative yields for the same substrate with alternative olefination methods are not published, this specific protocol establishes a verifiable baseline for chemical procurement and synthetic planning, ensuring a predictable and documented route to the target molecule.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 62% |
| Comparator Or Baseline | Baseline: Olefination of ketones using 1,1-dimetalloalkanes |
| Quantified Difference | Not applicable (single protocol yield reported) |
| Conditions | Reaction of (E)-1-heptenyl-diisobutylalane with butanone catalyzed by Cl2TiCp2 in CH2Cl2 solvent for 1.5 h |
Why This Matters
This yield provides a quantitative benchmark for sourcing or synthesizing the compound, enabling cost-benefit analysis against purchasing commercially available material.
- [1] Molaid. (E)-3-Methyl-dec-3-ene | 36969-75-2. Compound Database Record. References: OLEFINATION OF KETONES USING 1,1-DIMETALLOALKANES DERIVED FROM i-Bu2AlCH=CHR - Cl2TiCp2 SYSTEM. DOI: 10.1246/cl.1982.429. View Source
